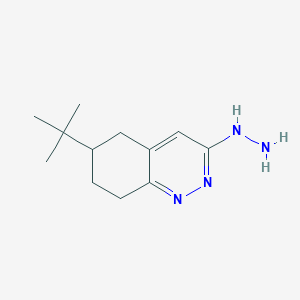
6-tert.Butyl-3-hydrazino-5,6,7,8-tetrahydrocinnoline
Cat. No. B8347872
M. Wt: 220.31 g/mol
InChI Key: ATHNVAJKGZTNOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03954754
Procedure details


A suspension of 13.8 g of 6-tert.butyl-3-chloro-5,6,7,8-tetrahydrocinnoline in 100 cc of hydrazine hydrate is stirred in an oil bath of 100° for 23 hours, whereby 20 cc of tetrahydrofuran are added after 1 hour. The mixture is worked up as described in Example 4, and the resulting crude oily title compound is dissolved in 40 cc of absolute ethanol, and hydrochloric acid in ethanol is added to the solution until an acid reaction is obtained. The hydrochloride which crystallizes is triturated with 100 cc of concentrated ammonia, the insoluble title compound is filtered off and has a M.P. of 72°-73° (decomp.).

Quantity
13.8 g
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[C:1]([CH:5]1[CH2:14][CH2:13][C:12]2[N:11]=[N:10][C:9](Cl)=[CH:8][C:7]=2[CH2:6]1)([CH3:4])([CH3:3])[CH3:2].O1CCCC1.O.[NH2:22][NH2:23]>C(O)C>[C:1]([CH:5]1[CH2:14][CH2:13][C:12]2[N:11]=[N:10][C:9]([NH:22][NH2:23])=[CH:8][C:7]=2[CH2:6]1)([CH3:4])([CH3:3])[CH3:2] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
13.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1CC=2C=C(N=NC2CC1)Cl
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
Step Three
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
is stirred in an oil bath of 100° for 23 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

